N-(3-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)phenyl)isobutyramide
Description
Properties
IUPAC Name |
2-methyl-N-[3-(7-methyl-5-oxo-[1,3]thiazolo[3,2-a]pyrimidin-3-yl)phenyl]propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O2S/c1-10(2)16(22)19-13-6-4-5-12(8-13)14-9-23-17-18-11(3)7-15(21)20(14)17/h4-10H,1-3H3,(H,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBDAZVTUBUYORS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)N2C(=CSC2=N1)C3=CC(=CC=C3)NC(=O)C(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)phenyl)isobutyramide typically involves the cyclization of 3,4-dihydropyrimidine-2-thiones with electrophilic reagents. One common method includes the reaction of ethyl 4-aryl-6-methyl-2-sulfanylidene-1,2,3,4-tetrahydropyrimidine-5-carboxylates with α-bromo ketones . The reaction conditions often involve refluxing in solvents like dioxane or dimethyl sulfoxide (DMSO) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar cyclization reactions, optimized for higher yields and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
N-(3-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)phenyl)isobutyramide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like bromine, leading to the formation of brominated derivatives.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the thiazolopyrimidine ring.
Common Reagents and Conditions
Oxidation: Bromine in solvents like chloroform or DMSO.
Substitution: Nucleophiles such as amines or thiols in the presence of base catalysts.
Major Products
Brominated Derivatives: Formed through oxidation reactions.
Substituted Thiazolopyrimidines: Resulting from nucleophilic substitution reactions.
Scientific Research Applications
N-(3-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)phenyl)isobutyramide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-(3-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)phenyl)isobutyramide involves its interaction with specific molecular targets. For instance, as an RNase H inhibitor, it binds to the catalytic site of the enzyme, coordinating with magnesium ions and inhibiting its activity . This inhibition can prevent the replication of HIV, making it a potential therapeutic agent .
Comparison with Similar Compounds
Core Heterocycle Modifications
- Thiazolo[3,2-a]pyrimidine vs. In contrast, compound 14b features a dihydropyrimidinone core, introducing conformational flexibility and electron-withdrawing substituents (e.g., trifluoromethyl), which may enhance herbicidal activity via enzyme inhibition.
Substituent Effects
- Isobutyramide vs. However, the latter’s fluorine atoms may increase metabolic stability and electronic interactions with target proteins .
- Bulkier Substituents : The trimethoxybenzylidene and ethyl carboxylate groups in the crystal structure analyzed in introduce steric hindrance, reducing solubility but stabilizing specific conformations (e.g., puckered pyrimidine ring) critical for crystallographic packing.
Physicochemical and Pharmacokinetic Considerations
- Solubility : The phenyl-isobutyramide group in the target compound may reduce aqueous solubility compared to 28a’s polar difluorobenzamide group.
Biological Activity
N-(3-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)phenyl)isobutyramide is a compound of interest in medicinal chemistry due to its unique structural characteristics and potential biological activities. This article provides an overview of its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a thiazolo[3,2-a]pyrimidine core, which is known for its diverse biological activities. The structural formula can be represented as follows:
Target Interactions
This compound primarily acts as a glutamate receptor antagonist . This interaction influences glutamatergic neurotransmission, which is essential for various neurological functions including learning and memory.
Biochemical Pathways
The compound's inhibition of glutamate receptors may lead to alterations in several biochemical pathways associated with neuroprotection and anti-inflammatory effects. By modulating these pathways, it may exhibit potential therapeutic effects in neurological disorders.
Antimicrobial Properties
Recent studies have shown that compounds within the thiazolopyrimidine family demonstrate significant antimicrobial activity. For instance, derivatives similar to this compound have been tested against various bacterial strains, showing promising results in inhibiting growth.
Antitumor Activity
Research indicates that thiazolopyrimidine derivatives possess antitumor properties. In vitro studies have demonstrated that this compound can induce apoptosis in cancer cell lines through the activation of specific signaling pathways.
Case Studies and Research Findings
-
Study on Antimicrobial Activity :
- A study published in Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of thiazolopyrimidine derivatives. The results indicated that compounds similar to this compound exhibited significant inhibitory effects against Gram-positive and Gram-negative bacteria .
- Antitumor Mechanisms :
Summary of Biological Activities
| Activity Type | Observations |
|---|---|
| Antimicrobial | Significant inhibition of bacterial growth in vitro |
| Antitumor | Induction of apoptosis in cancer cells; modulation of apoptotic pathways |
| Neuroprotective | Potential effects on glutamatergic neurotransmission; implications for CNS disorders |
Q & A
Q. How can researchers optimize the synthesis of N-(3-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)phenyl)isobutyramide to improve yield and purity?
Methodological Answer:
- Reaction Conditions: Adjust solvent polarity (e.g., DMF for solubility vs. ethanol for precipitation) and temperature (80–120°C) to balance reaction kinetics and side-product formation. Catalysts like triethylamine (TEA) can enhance nucleophilic substitution efficiency in intermediate steps .
- Purification: Use gradient column chromatography (e.g., hexane/ethyl acetate) or recrystallization from ethanol to isolate the target compound. Monitor purity via HPLC with a C18 column (λ = 254 nm) .
Q. What spectroscopic and crystallographic techniques are critical for confirming the molecular structure of this compound?
Methodological Answer:
- Single-Crystal X-ray Diffraction (SCXRD): Grow crystals via slow evaporation (e.g., in DMSO/water). Use SHELXL (SHELX-2018) for structure refinement, ensuring R-factor < 0.05 and data-to-parameter ratio > 15 for reliability .
- NMR Analysis: Acquire ¹H and ¹³C NMR spectra in DMSO-d₆. Key signals: thiazolo[3,2-a]pyrimidine C5-O (δ ~170 ppm in ¹³C), isobutyramide NH (δ ~10.2 ppm in ¹H). Compare with analogs in and .
Q. How can computational chemistry aid in predicting the compound’s bioactivity?
Methodological Answer:
- Docking Studies: Use AutoDock Vina with protein targets (e.g., kinases) and the compound’s 3D structure (optimized via Gaussian 16 at B3LYP/6-31G* level). Validate binding poses with MD simulations (NAMD, 100 ns) .
- ADMET Prediction: Employ SwissADME to assess solubility (LogS), permeability (LogP ~2.5), and cytochrome P450 interactions .
Advanced Research Questions
Q. How can researchers resolve contradictions in biological activity data between in vitro and in vivo models for this compound?
Methodological Answer:
- Pharmacokinetic Profiling: Measure plasma stability (LC-MS/MS) and tissue distribution in rodent models. Adjust formulations (e.g., PEGylation) to improve bioavailability if metabolic clearance is high .
- Metabolite Identification: Use HRMS (Q-TOF) to detect phase I/II metabolites. Cross-reference with in vitro hepatic microsome assays to identify active vs. inactive forms .
Q. What strategies mitigate regioselectivity challenges during the synthesis of thiazolo[3,2-a]pyrimidine derivatives like this compound?
Methodological Answer:
- Steric and Electronic Control: Introduce electron-withdrawing groups (e.g., -NO₂) at the phenyl ring to direct cyclization to the N3 position, as shown in for similar scaffolds .
- Catalytic Optimization: Use Pd(OAc)₂/Xantphos for Suzuki-Miyaura coupling to ensure regioselective aryl group attachment .
Q. How can crystallographic disorder in the thiazolo[3,2-a]pyrimidine core be resolved during structural refinement?
Methodological Answer:
- Disorder Modeling: In SHELXL, split the disordered atoms into two sites (PART 1/2) with occupancy factors summing to 1. Apply restraints (SIMU/DELU) to bond lengths and angles .
- Validation Tools: Check ADDSYM in PLATON to rule out missed symmetry and validate hydrogen-bonding networks (e.g., N–H···O interactions) .
Q. What experimental and computational approaches validate the compound’s mechanism of action in kinase inhibition?
Methodological Answer:
- Kinase Assays: Use TR-FRET (e.g., LanthaScreen™) to measure IC₅₀ against recombinant kinases (e.g., EGFR, CDK2). Include staurosporine as a positive control .
- Free Energy Perturbation (FEP): Compute binding free energy differences (ΔΔG) for mutant vs. wild-type kinases using Schrödinger Suite to predict resistance mutations .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
